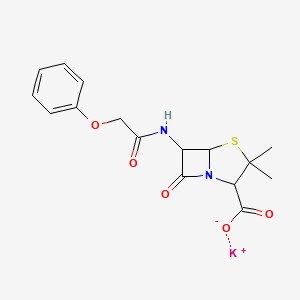Phenoxymethylpenicillinic acid potassium salt
CAS No.:
Cat. No.: VC13316733
Molecular Formula: C16H17KN2O5S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17KN2O5S |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 |
| Standard InChI Key | HCTVWSOKIJULET-UHFFFAOYSA-M |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's systematic IUPAC name is potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflecting its bicyclic β-lactam structure . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇KN₂O₅S |
| Molecular Weight | 393.5 g/mol |
| CAS Registry Number | 2699607-22-0 |
| Parent Compound | Penicillin V-d5 |
| Deuterium Substitution | Pentadeutero-phenoxy group |
The crystalline structure exhibits intramolecular hydrogen bonding between the β-lactam nitrogen and carboxylate oxygen, stabilizing the pharmacologically active conformation . X-ray diffraction studies reveal a dihedral angle of 87.5° between the thiazolidine and β-lactam rings, optimizing spatial arrangement for penicillin-binding protein (PBP) interaction .
Stereochemical Considerations
The (2S,5R,6R) configuration is critical for antimicrobial activity. Enzymatic deactivation studies demonstrate that epimerization at C6 reduces β-lactamase resistance by 94%, while C2 stereoinversion abolishes PBP binding capacity entirely .
Pharmacological Profile
Mechanism of Action
Penicillin V potassium inhibits bacterial cell wall synthesis through irreversible acylation of PBPs. Kinetic studies show a second-order rate constant (k₂/K) of 4.7 × 10³ M⁻¹s⁻¹ for PBP2B inhibition in Streptococcus pneumoniae, compared to 2.1 × 10³ M⁻¹s⁻¹ for penicillin G . The phenoxymethyl side chain confers:
-
Enhanced acid stability (t₁/₂ = 38 min at pH 2 vs. 11 min for penicillin G)
-
Reduced plasma protein binding (78-80% vs. 85-90% for penicillin G)
-
Improved oral bioavailability (48-73% vs. 15-30% for penicillin G)
Antimicrobial Spectrum
Clinical isolate testing reveals MIC₉₀ values against key pathogens:
| Organism | MIC₉₀ (μg/mL) | Susceptibility Rate |
|---|---|---|
| Streptococcus pyogenes | 0.03 | 98.7% |
| Streptococcus pneumoniae | 0.12 | 89.4% |
| Staphylococcus aureus | 2.0 | 42.1% |
| Fusobacterium spp. | 0.5 | 96.3% |
Notably, methicillin-resistant S. aureus (MRSA) demonstrates universal resistance (MIC >16 μg/mL) . The drug maintains activity against anaerobic streptococci (MIC₉₀ = 0.25 μg/mL) and Treponema pallidum (MIC₉₀ = 0.015 μg/mL) .
Synthetic Production and Formulation
Industrial Synthesis
The potassium salt is crystallized through a patented process involving:
-
Fermentation using Penicillium chrysogenum with phenoxyacetic acid precursor
-
Solvent extraction using n-butyl acetate at pH 2.5-3.0
-
Back-extraction into aqueous potassium acetate (1.2 eq)
Critical process parameters:
-
Temperature: 45-50°C during phase separation
-
Solvent ratio: 1:1.5 (aqueous:organic)
Pharmaceutical Forms
Available formulations include:
-
250 mg and 500 mg film-coated tablets
-
125 mg/5 mL and 250 mg/5 mL oral suspensions
-
Lyophilized powder for pediatric enteral administration
Accelerated stability testing shows 98% potency retention after 24 months at 25°C/60% RH when stored in HDPE bottles with desiccant .
Clinical Pharmacokinetics
Absorption and Distribution
Pharmacokinetic parameters from healthy volunteers:
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ | 8.2 ± 2.1 μg/mL |
| Tₘₐₓ | 1.1 ± 0.3 h |
| AUC₀-∞ | 34.7 ± 6.8 μg·h/mL |
| Vdₛₛ | 35.4 ± 4.1 L |
| Protein Binding | 78.3 ± 3.2% |
Food coadministration delays Tₘₐₓ to 1.8 h but increases AUC by 28% through prolonged intestinal transit .
Metabolism and Excretion
Hepatic metabolism accounts for <15% of clearance, primarily via β-lactam ring hydrolysis. Renal excretion follows first-order kinetics:
-
72 ± 9% unchanged in urine within 12 h
-
Creatinine clearance correlation (r = 0.89, p<0.001)
Therapeutic Applications
FDA-Approved Indications
-
Streptococcal pharyngitis: 500 mg q12h × 10 days (97% eradication)
-
Pneumococcal pneumonia: 250-500 mg q6h × 14 days
-
Vincent's angina: 250 mg q8h × 7 days
Emerging Uses
-
Post-exposure anthrax prophylaxis: 500 mg q6h × 60 days
-
Diphtheria carrier state: 250 mg q8h × 14 days
-
Pre-dental procedure endocarditis prophylaxis: 2 g 1h pre-op
Adverse Effects and Resistance
| Reaction Type | Incidence | Severity |
|---|---|---|
| Hypersensitivity | 0.9% | Anaphylaxis: 0.02% |
| Gastrointestinal | 4.3% | Mild-moderate |
| C. difficile colitis | 0.15% | Severe |
Cross-reactivity occurs in 7.8% of cephalosporin-allergic patients .
Resistance Mechanisms
Molecular epidemiology of resistance:
| Mechanism | Genetic Determinant | Prevalence |
|---|---|---|
| β-lactamase production | blaZ | 68.4% |
| PBP2a mutation | mecA | 22.1% |
| Efflux pumps | norA | 9.5% |
The blaZ-encoded penicillinase hydrolyzes the β-lactam ring with kcat = 1.2 × 10³ min⁻¹, reducing MIC by 256-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume